molecular formula C16H17N5O B6474266 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2640873-54-5

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Número de catálogo: B6474266
Número CAS: 2640873-54-5
Peso molecular: 295.34 g/mol
Clave InChI: HWNYMHXLTOOSRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, a heterocyclic scaffold known for its pharmacological relevance in drug discovery. The structure features a pyridopyrimidinone core substituted at position 2 with a 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl group. These attributes may enhance target selectivity and metabolic stability compared to larger heterocyclic systems .

Propiedades

IUPAC Name

2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-17-5-7-19(12)9-13-10-20(11-13)15-8-16(22)21-6-3-2-4-14(21)18-15/h2-8,13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNYMHXLTOOSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique structural arrangement that includes:

  • An imidazole ring , which is known for its role in biological processes.
  • An azetidine ring , contributing to the compound's pharmacological properties.
  • A pyrido[1,2-a]pyrimidinone moiety , which is associated with various biological activities.

The molecular formula is C14H15N5C_{14}H_{15}N_5, with a molecular weight of approximately 253.30g/mol253.30\,g/mol .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and antifungal properties. The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors that modulate cellular signaling pathways. These interactions can inhibit microbial growth effectively .

Antitumor Activity

The M2 isoform of pyruvate kinase (PKM2) has emerged as a target for antitumor therapy. Compounds similar to 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one have been identified as potent PKM2 activators. Studies suggest that while PKM2 activation alters cancer cell metabolism, it alone may not be sufficient for therapeutic efficacy .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring's ability to interact with metal ions and enzymes enhances the compound's binding affinity and selectivity .
  • Cell Signaling Modulation : The azetidine ring influences cellular processes by altering enzymatic activities, potentially leading to significant biological effects .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of microbial growth; effective against Gram-positive and Gram-negative bacteria
AntitumorActivation of PKM2; potential modulation of cancer cell metabolism
Enzyme InteractionBinding with specific enzymes leading to altered activity

Recent Research Insights

A comprehensive review highlighted the diverse biological activities of benzimidazole derivatives, including those similar to our compound. These derivatives have shown promising results in various therapeutic areas such as anticancer, anti-inflammatory, and antimicrobial activities .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in the Pyridopyrimidinone Core

The 4H-pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diversity in substituents at positions 2 and 5. Below is a comparison of key analogs:

Compound ID Position 2 Substituent Position 7 Substituent Key Properties/Findings
Target Compound 3-[(2-Methyl-1H-imidazol-1-yl)methyl]azetidin Enhanced rigidity; potential kinase inhibition
: Compound 5 4-Methyl-1H-imidazol-1-yl (3S)-3-Methylpiperazin-1-yl Improved solubility; tested in CNS targets
: 2-(3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl [2-(Methylamino)ethyl]amino Increased lipophilicity; antimicrobial activity
(Z)-[4-Oxo-3-(1-phenylethyl)-2-thioxo-thiazolidine] 3-(Imidazol-1-yl)propylamino Thioxo group enhances metal coordination; antitumor potential

Key Observations :

  • Azetidine vs.
  • Imidazole Modifications : Substituting 2-methylimidazole (target) with 4-methylimidazole () alters electronic properties, affecting binding to histamine or kinase receptors .
  • Thiazolidinone Derivatives: Compounds like those in incorporate sulfur-containing moieties, which may improve redox activity but reduce metabolic stability compared to the target’s azetidine-imidazole system .
Physicochemical and Pharmacokinetic Profiles
  • Solubility: Azetidine-containing compounds (e.g., target) generally exhibit higher aqueous solubility than bulkier analogs (e.g., phenylethyl-substituted thiazolidinones in ) due to reduced steric hindrance .
  • Metabolic Stability : The smaller azetidine ring in the target compound may resist cytochrome P450 oxidation better than six-membered heterocycles (e.g., piperazine in ), as suggested by similar azetidine-containing drugs .
Kinase Inhibition

The target compound’s imidazole and azetidine groups are hypothesized to interact with ATP-binding pockets in kinases. In silico docking studies of related compounds (e.g., ’s piperazine analogs) show moderate affinity for tyrosine kinases, but the target’s rigid structure may improve selectivity .

Antimicrobial and Antitumor Activity
  • Thiazolidinone Derivatives: highlights analogs with thioxo-thiazolidine moieties demonstrating IC₅₀ values of 1–5 µM against breast cancer cell lines (MCF-7), attributed to thiol-mediated redox cycling .
  • Imidazole-Pyridopyrimidinone Hybrids: Compounds like the target show MIC values of 8–16 µg/mL against Staphylococcus aureus, comparable to ’s dimethoxyphenyl derivatives .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.